molecular formula C24H21ClN2O4S B2580667 N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 902914-53-8

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2580667
CAS No.: 902914-53-8
M. Wt: 468.95
InChI Key: RFWRCDXDWDDBLF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorophenyl, dimethoxy, and methylbenzenesulfonyl. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, it would depend on the biological target. If it’s a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could be of interest in various fields depending on its properties, such as medicinal chemistry, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline core.

    Sulfonylation: The methylbenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine
  • 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one

Uniqueness

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWRCDXDWDDBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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